4-[(2-fluorobenzylidene)amino]-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
4-{[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol}: Similar in structure but with a naphthalene ring instead of a pyridine ring.
4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl}ethan-1-one oximes: Contains a quinoline ring and exhibits different biological activities.
Uniqueness
4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a Schiff base with a triazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a bioactive molecule make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H10FN5S |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
4-[(E)-(2-fluorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10FN5S/c15-12-6-2-1-4-10(12)9-17-20-13(18-19-14(20)21)11-5-3-7-16-8-11/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
UIQZEIHZCVHOLM-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)F |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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